molecular formula C21H17BrClFN2O3 B2994182 (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327179-84-9

(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2994182
CAS No.: 1327179-84-9
M. Wt: 479.73
InChI Key: SMLYHIXEJDNGRS-QLYXXIJNSA-N
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Description

(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a chromene core, halogen substituents, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Halogen Substituents: The bromine and chlorine atoms can be introduced via halogenation reactions using reagents such as bromine and thionyl chloride.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the chromene derivative and a suitable amine.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene derivative and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer double bonds or halogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials with specific properties. Its unique structure allows for the development of materials with enhanced performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
    • (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide
    • (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents. This unique structure allows for distinct reactivity and interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-bromo-2-(2-chloro-4-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClFN2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-4-14(24)10-17(18)23/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYHIXEJDNGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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